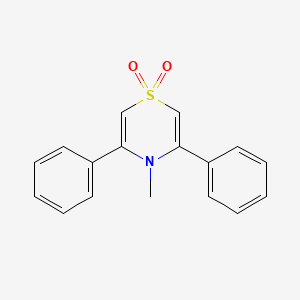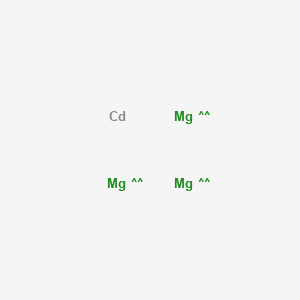
Cadmium--magnesium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–magnesium (1/3) is an intermetallic compound composed of cadmium and magnesium in a 1:3 ratio. This compound is known for its unique properties and potential applications in various fields, including materials science and chemistry. The combination of cadmium and magnesium results in a material that exhibits interesting structural and chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/3) typically involves the direct reaction of cadmium and magnesium metals. The reaction is carried out at high temperatures to ensure the formation of the intermetallic compound. The general reaction can be represented as:
3Mg+Cd→Mg3Cd
The reaction is usually performed in an inert atmosphere to prevent oxidation of the metals. The mixture is heated to temperatures around 500-600°C until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/3) may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together in a controlled environment, and the resulting alloy is cast into desired shapes or further processed as needed.
化学反应分析
Types of Reactions
Cadmium–magnesium (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cadmium and magnesium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Exposure to oxygen or air at elevated temperatures can lead to the formation of cadmium oxide and magnesium oxide.
Reduction: Reducing agents such as hydrogen gas can be used to revert the compound to its metallic form.
Substitution: Reactions with halogens or other reactive elements can result in the substitution of cadmium or magnesium.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: Various cadmium and magnesium halides or other compounds depending on the reacting element.
科学研究应用
Cadmium–magnesium (1/3) has several scientific research applications, including:
Materials Science: Used in the development of new alloys with improved mechanical properties.
Chemistry: Studied for its unique chemical reactivity and potential as a catalyst in certain reactions.
Biology and Medicine: Investigated for its potential use in biomedical devices and as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings and as an additive in certain manufacturing processes.
作用机制
The mechanism by which cadmium–magnesium (1/3) exerts its effects depends on the specific application. In materials science, its unique crystal structure contributes to its mechanical properties. In chemical reactions, the compound’s reactivity is influenced by the electronic interactions between cadmium and magnesium atoms. These interactions can affect the compound’s ability to act as a catalyst or participate in various chemical processes.
相似化合物的比较
Similar Compounds
Cadmium–zinc (1/3): Another intermetallic compound with similar properties but different reactivity due to the presence of zinc.
Magnesium–aluminum (1/3): Known for its lightweight and high-strength properties, commonly used in aerospace applications.
Cadmium–tin (1/3): Exhibits different electronic properties and is used in various electronic applications.
Uniqueness
Cadmium–magnesium (1/3) is unique due to the specific combination of cadmium and magnesium, which results in distinct chemical and physical properties. Its ability to form stable intermetallic phases and its reactivity in various chemical processes make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
12014-09-4 |
|---|---|
分子式 |
CdMg3 |
分子量 |
185.33 g/mol |
InChI |
InChI=1S/Cd.3Mg |
InChI 键 |
NRKLGXAIZXFAQM-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Mg].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




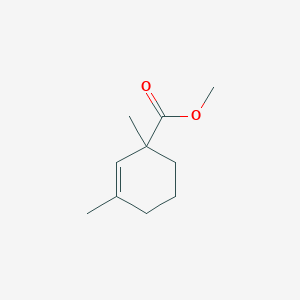
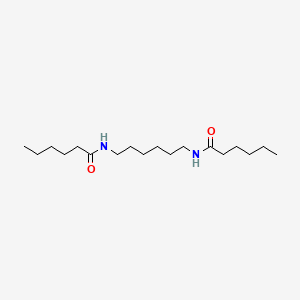
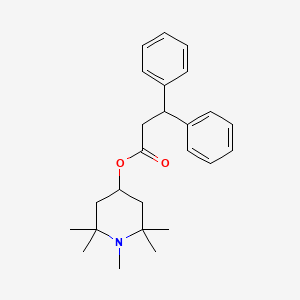
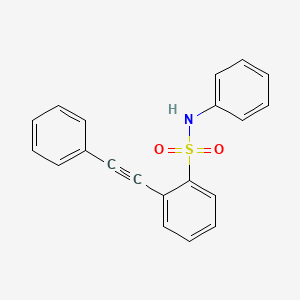
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
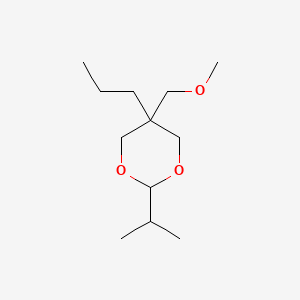
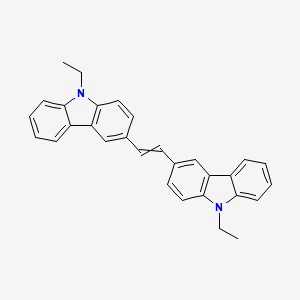

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
